3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine
Description
Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)-1-[2-(trifluoromethoxy)phenyl]sulfonylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6NO4S/c13-11(14,15)7-22-8-5-19(6-8)24(20,21)10-4-2-1-3-9(10)23-12(16,17)18/h1-4,8H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXWBJCIGOPHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an epoxide can yield the azetidine core.
Introduction of Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions. This often involves the use of trifluoroethanol and a suitable leaving group.
Attachment of Trifluoromethoxyphenylsulfonyl Group: This step generally involves sulfonylation reactions where the trifluoromethoxyphenylsulfonyl chloride reacts with the azetidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The trifluoroethoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azetidine N-oxides, while substitution reactions could introduce various functional groups onto the trifluoromethoxy or trifluoroethoxy moieties.
Scientific Research Applications
Medicinal Chemistry
The compound's fluorinated structure enhances its pharmacokinetic properties, making it a candidate for various medicinal applications:
- Anticancer Activity : Preliminary studies have shown that derivatives of azetidine compounds exhibit significant cytotoxicity against various cancer cell lines, including glioblastoma and acute myeloid leukemia. For instance, fluorinated azetidines have been linked to apoptosis in tumor cells, suggesting their potential as anticancer agents .
- Biological Testing : Biological assays have demonstrated that certain derivatives possess strong activity against human tumor cell lines. The compound's structural features may facilitate interactions with biological targets involved in cancer progression .
Synthetic Intermediates
The unique structure of this azetidine derivative allows it to serve as an intermediate in the synthesis of more complex molecules. Its ability to undergo further transformations makes it valuable in the development of new pharmaceuticals.
- Synthesis of Polyfunctionalized Compounds : The compound can be utilized in the synthesis of polyfunctionalized azetines through catalytic processes. This application is particularly relevant in developing new therapeutic agents with enhanced efficacy .
Fluorinated Compounds in Drug Design
Fluorinated compounds are known to improve the metabolic stability and bioavailability of drugs. The trifluoroethoxy and trifluoromethoxy groups in this compound enhance its lipophilicity, potentially leading to better absorption and distribution within biological systems.
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various azetidine derivatives on glioblastoma cells (LN229). The results indicated that compounds with similar structural motifs to 3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine exhibited significant cell death through apoptotic pathways. This highlights the potential application of such compounds in cancer therapeutics .
Case Study 2: Synthesis and Characterization
Research focusing on the synthesis of fluorinated azetidines demonstrated that these compounds could be synthesized via phosphine-promoted reactions. The resulting products showed promising yields and were characterized using NMR and mass spectrometry, confirming their structural integrity and potential for further biological evaluation .
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance binding affinity to proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Example Compounds :
- Triflusulfuron methyl ester: Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate
- Metsulfuron methyl ester: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate
| Property | 3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine | Triflusulfuron Methyl Ester | Metsulfuron Methyl Ester |
|---|---|---|---|
| Core Structure | Azetidine ring | 1,3,5-Triazine ring | 1,3,5-Triazine ring |
| Fluorinated Groups | Two: trifluoroethoxy and trifluoromethoxy | One: trifluoroethoxy | None |
| Sulfonyl Group | Directly attached to azetidine | Linked via urea bridge | Linked via urea bridge |
| Application | Undocumented (potential pharmaceutical use) | Herbicide | Herbicide |
Key Findings :
- The azetidine derivative lacks the urea-triazine backbone critical for herbicidal activity in sulfonylureas, suggesting divergent biological targets .
- The dual fluorination in the azetidine compound may improve blood-brain barrier penetration compared to triazine-based herbicides, which are polar due to urea linkages .
Fluorinated Pyridine and Benzimidazole Derivatives
Example Compound :
- 3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester (from )
| Property | This compound | Pyridine-Benzoimidazole Derivative |
|---|---|---|
| Core Structure | Azetidine | Pyridine-benzimidazole hybrid |
| Fluorinated Groups | Two trifluoroalkoxy groups | One trifluoroethoxy group |
| Sulfonyl Group | Directly bonded to azetidine | Linked via methanesulfinyl bridge |
| Synthetic Complexity | Likely moderate (azetidine synthesis) | High (multiple coupling steps) |
Key Findings :
- The pyridine-benzimidazole derivative’s methanesulfinyl bridge introduces chirality, complicating synthesis, whereas the azetidine compound’s sulfonyl group is achiral .
- Both compounds exhibit strong electron-withdrawing effects from trifluoroalkoxy groups, but the azetidine derivative’s smaller ring may enhance conformational stability .
Trifluoroethylphosphonate Derivatives
Example Compounds :
- 1-Amino-2,2,2-trifluoroethylphosphonic acid
- 2-Amino-3,3,3-trifluoropropanephosphonic acid
| Property | This compound | Trifluoroethylphosphonates |
|---|---|---|
| Core Structure | Azetidine | Phosphonate |
| Fluorinated Groups | Trifluoroalkoxy | Trifluoroalkyl |
| Bioactivity | Undocumented | Enzyme inhibitors (e.g., proteases) |
Key Findings :
- Trifluoroethylphosphonates leverage the trifluoromethyl group’s electronegativity for enzyme inhibition, whereas the azetidine compound’s trifluoroalkoxy groups may serve as steric blockers or metabolic shields .
Research Implications
- The azetidine derivative’s dual trifluoroalkoxy groups may offer superior pharmacokinetic properties compared to mono-fluorinated analogs, but in vivo studies are needed .
- Structural analogs like pyridine-benzimidazole derivatives demonstrate the feasibility of incorporating fluorinated ethers in bioactive molecules, supporting further exploration of the azetidine compound .
Biological Activity
3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine is a compound of interest due to its unique trifluoromethyl functionalities and potential biological activities. This article synthesizes current knowledge regarding its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Chemical Formula : CHFNOS
- Molecular Weight : 335.27 g/mol
- CAS Number : Not explicitly listed but can be derived from related compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through the trifluoroethoxy and trifluoromethoxy groups. These groups enhance lipophilicity and molecular stability, potentially allowing for better membrane permeability and binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The sulfonyl group is known to participate in various biochemical interactions, which could modulate enzyme activity.
- Cell Signaling Modulation : It may influence key signaling pathways by interacting with kinases and phosphatases, leading to altered cellular responses.
In Vitro Studies
Research has demonstrated that azetidine derivatives exhibit significant biological activities, including antioxidant and antimicrobial properties. A study focused on azetidines derived from phenyl urea indicated moderate to significant antioxidant effects compared to standard ascorbic acid .
| Compound Name | Activity Type | Effectiveness (compared to standard) |
|---|---|---|
| Azetidine A | Antioxidant | Moderate |
| Azetidine B | Antimicrobial | Significant |
Case Studies
- Anticryptosporidial Activity : A series of bicyclic azetidines were evaluated for their efficacy against Cryptosporidium, a significant pathogen causing diarrheal diseases. The study found that specific azetidine derivatives inhibited the growth of various Cryptosporidium species effectively . This suggests potential for developing treatments for infectious diseases using similar azetidine structures.
- Antioxidant Properties : The synthesis of novel Schiff bases and azetidines has shown promising in vitro antioxidant activity. Compounds derived from these structures displayed significant free radical scavenging abilities .
Toxicity and Safety Profile
While specific toxicity data for this compound is limited, studies on related azetidine compounds indicate that they can be well-tolerated in vivo with minimal adverse effects at therapeutic doses. For instance, a study on bicyclic azetidines reported no significant toxicity at doses up to 40 mg/kg in animal models .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(2,2,2-Trifluoroethoxy)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidine, and what key reaction conditions are required?
- Methodological Answer : The synthesis typically involves sequential sulfonylation and azetidine ring functionalization. Starting with a 2-trifluoromethoxyphenyl precursor, sulfonylation is achieved using sulfonyl chlorides under basic conditions (e.g., triethylamine). The trifluoroethoxy group is introduced via nucleophilic substitution on the azetidine ring, requiring anhydrous solvents (e.g., THF or DCM) and elevated temperatures (50–70°C) to enhance reactivity. Final purification employs column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity and purity of this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the sulfonyl and trifluoroethoxy groups. For example, the sulfonyl group deshields adjacent protons, causing distinct splitting patterns.
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ≈ 435.04 Da) and detects isotopic signatures of fluorine/chlorine atoms.
- FT-IR : Identifies sulfonyl S=O stretches (~1350 cm⁻¹) and C-F vibrations (~1150 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can molecular docking studies be employed to predict the interaction of this compound with biological targets such as voltage-gated sodium channels?
- Methodological Answer :
- Target Selection : Use cryo-EM structures of Nav1.7 sodium channels (PDB ID: 6J8E) for docking.
- Ligand Preparation : Optimize the compound’s geometry using density functional theory (DFT) to account for fluorine’s electron-withdrawing effects.
- Docking Software : AutoDock Vina or Schrödinger’s Glide, with scoring functions adjusted for halogen bonding (e.g., fluorine interactions with channel pore residues). Validation includes comparing binding poses with known inhibitors like lidocaine .
Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental bioactivity data for sulfonylated azetidine derivatives?
- Methodological Answer :
- Re-evaluate Force Fields : Adjust parameters for sulfonyl and trifluoromethoxy groups in MD simulations to better reflect polar interactions.
- Solvent Effects : Test implicit vs. explicit solvent models (e.g., TIP3P water) to account for hydrophobic pockets in target proteins.
- Experimental Cross-Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics, comparing results with docking scores. Contradictions may arise from entropic contributions not captured in static models .
Q. How does the introduction of trifluoromethoxy and sulfonyl groups influence the compound’s pharmacokinetic properties, and what in vitro models validate these effects?
- Methodological Answer :
- Lipophilicity : The trifluoromethoxy group increases logP (measured via shake-flask method), enhancing blood-brain barrier permeability.
- Metabolic Stability : Use human liver microsomes (HLMs) to assess CYP450-mediated degradation. Fluorine’s metabolic resistance often prolongs half-life.
- Plasma Protein Binding (PPB) : Equilibrium dialysis shows >90% binding due to sulfonyl’s hydrophobicity, impacting free drug concentration. Parallel artificial membrane permeability assays (PAMPA) correlate with in vivo absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
